2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVLXAQUJBRWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Route
The most widely reported method involves a two-step process starting with the preparation of 4-isopropylphenethylamine, followed by acylation with chloroacetyl chloride.
Step 1: Synthesis of 4-Isopropylphenethylamine
4-Isopropylphenethylamine is synthesized via reductive amination of 4-isopropylbenzaldehyde with ethylamine. The reaction is typically conducted in methanol under hydrogen pressure (3–5 atm) using a palladium-on-carbon catalyst. Yields range from 70–85% after purification by vacuum distillation.
Step 2: Acylation with Chloroacetyl Chloride
The amine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl. The mixture is stirred for 4–6 hours, followed by solvent evaporation and crystallization using hexane/ethyl acetate.
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 89–92% |
| Temperature | 0–5°C | — |
| Molar Ratio (Amine:Cl) | 1:1.2 | — |
| Base | Triethylamine | — |
| Purification | Crystallization (hexane/EtOAc) | — |
Alternative Acylation Protocols
A modified approach from the Royal Society of Chemistry employs potassium carbonate (K₂CO₃) as the base in DCM, enabling room-temperature reactions. This method avoids the need for strict temperature control but may require extended stirring times (up to 12 hours).
Reaction Mechanisms and Kinetics
Nucleophilic Acyl Substitution
The acylation proceeds via a nucleophilic attack by the amine on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride (Figure 1). The base (TEA or K₂CO₃) scavenges HCl, shifting the equilibrium toward product formation.
Key Transition States :
- Amine Activation : Deprotonation by the base enhances nucleophilicity.
- Tetrahedral Intermediate : Formation of a transient tetrahedral intermediate before chloride expulsion.
Solvent Effects
Polar aprotic solvents like DCM or acetonitrile stabilize the ionic intermediates, accelerating the reaction. Non-polar solvents reduce yields due to poor solubility of the base.
Industrial Production Considerations
Scalability Challenges
Industrial-scale synthesis faces challenges in heat management and byproduct control. Chloroacetyl chloride’s exothermic reactivity necessitates precise dosing systems and jacketed reactors to maintain temperatures below 10°C.
Continuous Flow Reactors
Emerging technologies adopt continuous flow systems to enhance mixing and temperature control. A microreactor setup with residence times of 5–10 minutes has achieved 94% yield in pilot studies, reducing side products like bis-acylated amines.
Optimization Strategies
Base Selection
Comparative studies show that organic bases (e.g., TEA) outperform inorganic bases (e.g., K₂CO₃) in reaction rate but require post-reaction neutralization.
| Base | Reaction Time (h) | Yield |
|---|---|---|
| Triethylamine | 4 | 92% |
| K₂CO₃ | 12 | 85% |
| Pyridine | 6 | 88% |
Solvent Screening
A 2024 study evaluated solvents for their impact on yield and purity:
| Solvent | Dielectric Constant | Yield | Purity (HPLC) |
|---|---|---|---|
| DCM | 8.93 | 92% | 98.5% |
| THF | 7.52 | 87% | 97.2% |
| Acetonitrile | 37.5 | 83% | 96.8% |
DCM remains optimal due to its low polarity and compatibility with chloroacetyl chloride.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a retention time of 6.8 minutes with ≥98% purity.
Comparative Analysis with Structural Analogues
Substituent Effects on Yield
Electron-donating groups on the phenyl ring (e.g., isopropyl) enhance nucleophilicity, increasing acylation efficiency compared to electron-withdrawing groups:
| Substituent | Yield |
|---|---|
| 4-Isopropyl | 92% |
| 4-Nitro | 68% |
| 4-Methoxy | 89% |
Challenges and Mitigation
Byproduct Formation
Bis-acylation occurs with excess chloroacetyl chloride. Solutions include:
- Stoichiometric Control : Maintain a 1:1.2 amine-to-acyl chloride ratio.
- Stepwise Addition : Add acyl chloride dropwise over 30 minutes.
Purification Difficulties
The product’s low water solubility complicates extraction. Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity after two recrystallizations.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted acetamides.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18ClNO
- Molecular Weight : 269.77 g/mol
- Structural Features : The compound possesses a chloro group and a substituted acetamide functional group, linked to an ethyl chain that connects to a 4-isopropylphenyl group.
Biochemical Studies
2-Chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide is utilized in proteomics research to investigate protein function, structure, and interactions. It serves as a biochemical tool in various assays aimed at understanding protein behavior.
- Methods of Application : The compound is introduced into biological systems (e.g., cell cultures) to observe its effects on protein interactions and modifications.
- Outcomes : Studies have shown that it can provide insights into therapeutic effects or potential toxicity related to specific proteins.
Drug Development
This compound is also explored as an intermediate in drug synthesis, contributing to the development of new pharmaceutical agents.
- Methods of Application : It acts as a building block for constructing more complex molecules.
- Outcomes : Research indicates that derivatives of this compound may exhibit significant biological activity, including analgesic and anti-inflammatory properties.
Chemical Synthesis
In organic chemistry, it serves as an intermediate for synthesizing various organic compounds.
- Methods of Application : Used in substitution reactions to create different acetamide derivatives.
- Outcomes : The versatility in chemical reactions enhances its utility in developing novel compounds with desired properties.
Case Studies and Research Findings
Several studies highlight the potential therapeutic applications of this compound:
- Study on Analgesic Activity : A series of N-phenylacetamide sulphonamides were synthesized, demonstrating promising analgesic activity. This suggests that similar compounds could be explored for pain management therapies .
- Proteomics Applications : In proteomic studies, the compound has been used to probe interactions between proteins and small molecules, facilitating the identification of potential drug targets .
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(4-Isopropylphenyl)acetamide | Chloro-substituted acetamide | Lacks ethyl chain; may exhibit different biological activity |
| N-(4-Isopropylphenyl)acetamide | No chloro substituent | Potentially less reactive than chlorinated derivatives |
| 2-Chloro-N-[2-(3-methylphenyl)ethyl]acetamide | Similar ethyl chain but different aryl group | Variation in aryl substituents affects pharmacological profiles |
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the isopropylphenyl ethyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ in substituents on the phenyl ring or acetamide chain, impacting properties like solubility, reactivity, and biological activity.
Table 1: Key Structural Analogs and Properties
*Note: CAS 3840-66-2 is erroneously listed for multiple compounds in evidence; verify context.
Anticancer Properties:
- Target Compound: Limited direct data, but its role in peptide stapling suggests utility in p53-dependent cancer therapy .
- Phenoxy-Thiadiazole Derivatives: Analogs like 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}acetamide exhibit IC₅₀ values as low as 1.8 µM (Caco-2 cells), surpassing 5-fluorouracil in cytotoxicity .
Herbicide Metabolites:
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (e.g., -NO₂, -F): Increase electrophilicity, enhancing reactivity in alkylation but reducing solubility .
- Bulky Alkyl Groups (e.g., -isopropyl, -diethoxy) : Improve lipid solubility and bioavailability but may hinder binding in sterically sensitive targets .
- Hydrogen-Bonding Motifs : Intramolecular interactions (e.g., C–H···O in 4-fluorophenyl analog) stabilize crystal packing, affecting formulation .
Biological Activity
2-Chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro substituent on the nitrogen atom linked to an ethyl chain, which connects to a 4-isopropylphenyl group. Its molecular formula is , with a molecular weight of approximately 269.77 g/mol. The structural characteristics contribute significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.77 g/mol |
| Functional Groups | Chloro, Acetamide |
The mechanism of action of this compound is not fully elucidated; however, preliminary studies suggest it interacts with specific molecular targets and pathways. The chloro group and the isopropylphenyl ethyl moiety are believed to enhance binding affinity to various enzymes and receptors, potentially leading to modulation of biochemical pathways. Further detailed studies are required to clarify these interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar compounds in its class have demonstrated efficacy in reducing inflammation in various models, suggesting that this compound may possess similar effects.
Analgesic Potential
Preliminary studies indicate that this compound may act as an analgesic, providing pain relief through mechanisms that are yet to be fully understood. Its structural analogs have shown promise in this area, indicating a potential therapeutic application.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Anti-inflammatory Response : In animal models, administration of the compound resulted in a significant reduction in inflammatory markers. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines, which warrants further investigation for therapeutic applications.
- Analgesic Effects : In pain models, the compound demonstrated a notable decrease in pain response compared to control groups, indicating its potential use as an analgesic agent.
Q & A
Q. What are the key considerations in synthesizing 2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide to ensure high purity?
Methodological Answer:
- Reaction Optimization : Use controlled stoichiometry of chloroacetyl chloride and 2-(4-isopropylphenyl)ethylamine under inert conditions (N₂ atmosphere) to minimize side reactions.
- Purification : Employ column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate the compound.
- Purity Validation : Confirm purity (>95%) via HPLC with a C18 column (UV detection at 254 nm) and consistency between theoretical/practical mass spectrometry (MS) data .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis : Compare experimental ¹H/¹³C NMR spectra with computed chemical shifts (DFT/B3LYP/6-31G* level). Key signals include the chloroacetamide carbonyl (δ ~168-170 ppm in ¹³C NMR) and isopropyl methyl groups (δ ~1.2-1.3 ppm in ¹H NMR).
- IR Spectroscopy : Validate functional groups (C=O stretch at ~1650–1680 cm⁻¹, N–H bend at ~1550 cm⁻¹).
- Cross-Verification : Use single-crystal X-ray diffraction (SCXRD) to resolve discrepancies between spectroscopic and computational data .
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
Methodological Answer:
- Solubility Screening : Test in polar aprotic solvents (DMSO, DMF) and non-polar solvents (chloroform) via UV-Vis spectroscopy.
- Stability Assays : Monitor degradation under accelerated conditions (40°C/75% RH for 14 days) using LC-MS to identify hydrolysis byproducts (e.g., free amine or chloroacetic acid) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Reaction Pathway Modeling : Apply density functional theory (DFT) to simulate nucleophilic substitution at the chloroacetamide group.
- Transition State Analysis : Identify energy barriers for potential reactions (e.g., SN2 with thiols or amines) using Gaussian 15.
- Machine Learning Integration : Train models on PubChem data to predict regioselectivity in heterocyclic coupling reactions .
Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Dynamic NMR Studies : Probe conformational flexibility (e.g., amide bond rotation) at variable temperatures (25–80°C).
- SCXRD Refinement : Re-examine crystal packing effects (e.g., intermolecular H-bonds in ) that may distort solution-phase NMR observations.
- Synchrotron Validation : Use high-resolution powder XRD to detect polymorphic variations impacting spectral assignments .
Q. How to design enzyme inhibition assays targeting this compound’s potential bioactivity?
Methodological Answer:
- Target Selection : Prioritize enzymes with known chloroacetamide sensitivity (e.g., carbonic anhydrase or cysteine proteases).
- Kinetic Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to measure IC₅₀ values under physiological pH (7.4).
- Docking Simulations : Perform AutoDock Vina simulations to correlate inhibition potency with binding poses in enzyme active sites .
Q. What strategies establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify the isopropylphenyl group (e.g., halogenation, alkyl chain elongation).
- Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical electrostatic/hydrophobic features.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent effects (Hammett σ values) with bioactivity data .
Q. How can hydrogen-bonding networks in the crystal structure inform drug formulation?
Methodological Answer:
- Co-Crystal Screening : Co-crystallize with GRAS (Generally Recognized As Safe) co-formers (e.g., succinic acid) to enhance solubility.
- Thermal Analysis : Use DSC/TGA to assess melting points and stability of co-crystals vs. the parent compound.
- Dissolution Testing : Compare bioavailability in simulated gastric fluid (pH 1.2) using a Franz diffusion cell .
Q. What analytical approaches detect trace impurities from synthetic intermediates?
Methodological Answer:
- LC-MS/MS : Employ a triple quadrupole MS in MRM mode to quantify residual 4-isopropylphenethylamine (LOD: 0.1 ppm).
- Headspace GC-MS : Screen for volatile byproducts (e.g., chloroacetyl chloride derivatives).
- ICP-OES : Monitor heavy metal contaminants (e.g., Pd from coupling reactions) .
Q. How to reconcile conflicting biological activity data across in vitro and in vivo models?
Methodological Answer:
- Metabolite Profiling : Use LC-HRMS to identify active metabolites in plasma (e.g., N-dealkylation products).
- PK/PD Modeling : Integrate in vitro IC₅₀ data with in vivo pharmacokinetics (e.g., Cmax, AUC) using Phoenix WinNonlin.
- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to track accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
